

1-Ethynyl-4-phenoxybenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-phenoxybenzene**

Cat. No.: **B1316883**

[Get Quote](#)

CAS Number: 4200-06-0

This technical guide provides an in-depth overview of **1-Ethynyl-4-phenoxybenzene**, a versatile aromatic alkyne of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, key applications, and detailed experimental protocols for its synthesis.

Core Compound Data

1-Ethynyl-4-phenoxybenzene, also known as 4-phenoxyphenylacetylene, is a colorless solid organic compound. Its core structure consists of a benzene ring substituted with a phenoxy group and an ethynyl group. This bifunctional nature makes it a valuable building block in various chemical syntheses.

Property	Value	Source
CAS Number	4200-06-0	[1] [2]
Molecular Formula	C ₁₄ H ₁₀ O	[1]
Molecular Weight	194.23 g/mol	[1]
Appearance	Colorless solid	
Boiling Point	90-95 °C at 0.4 mmHg	
Density	1.074 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.6060	
Solubility	Sparingly soluble in water; Soluble in organic solvents like dichloromethane and ether.	[3]

Key Applications in Research and Development

1-Ethynyl-4-phenoxybenzene is a valuable intermediate with applications spanning several scientific disciplines:

- Organic Synthesis: It serves as a fundamental building block for the construction of more complex organic molecules due to the reactive nature of its terminal alkyne group.[\[3\]](#)
- Materials Science: The compound and its derivatives are investigated for the development of novel materials with unique electronic and optical properties.[\[3\]](#) For instance, poly(**1-ethynyl-4-phenoxybenzene**) is a polyacetylene derivative with a conjugated polymer backbone.[\[3\]](#)
- Pharmaceutical Chemistry: The reactivity of the ethynyl group makes it a useful component in the synthesis of biologically active compounds and for applications in drug discovery processes.[\[3\]](#) It is particularly relevant in "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new chemical entities.

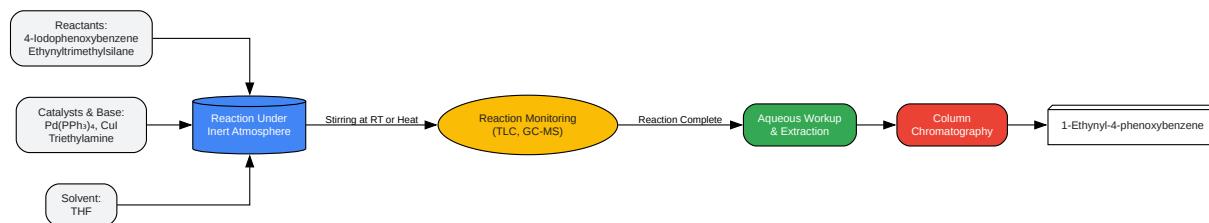
Experimental Protocol: Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[4] This reaction is a primary method for synthesizing **1-Ethynyl-4-phenoxybenzene** and its derivatives.

Reaction: The coupling of an aryl halide (e.g., 4-phenoxy-iodobenzene) with a protected or terminal alkyne (e.g., ethynyltrimethylsilane followed by deprotection) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Materials:

- 4-Iodophenoxybenzene
- Ethynyltrimethylsilane
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Copper(I) iodide (CuI)
- Amine base (e.g., Triethylamine (Et₃N) or Piperidine)
- Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Deprotection agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)


Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), palladium catalyst (e.g., 0.05 equivalents), and copper(I) iodide (e.g., 0.06 equivalents).
- **Solvent and Base Addition:** Add the degassed solvent and the amine base to the flask.
- **Alkyne Addition:** Add the terminal alkyne (e.g., 1.2 equivalents) to the reaction mixture.
- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Workup:** Once the reaction is complete, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired **1-ethynyl-4-phenoxybenzene**.

Visualizing the Sonogashira Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of **1-Ethynyl-4-phenoxybenzene** using the Sonogashira coupling reaction.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4200-06-0|1-Ethynyl-4-phenoxybenzene|BLD Pharm [bldpharm.com]
- 3. Buy 1-Ethynyl-4-phenylsulfanylbenzene (EVT-3312650) | 97418-73-0 [evitachem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-Ethynyl-4-phenoxybenzene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316883#1-ethynyl-4-phenoxybenzene-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com